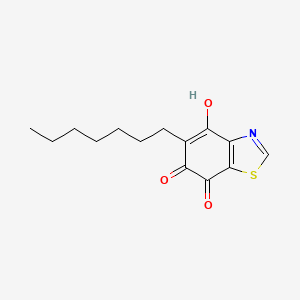

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is a small molecule with the chemical formula C₁₄H₁₇NO₃S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

In this case, the heptyl group is introduced as the R group, and the reaction is carried out under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxy Group

The ionized 6-hydroxy group (pKa ≈ 6.1 in micellar environments ) acts as a nucleophilic site. This group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form ether derivatives.

-

Acylation : Forms esters with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents like THF.

Key Structural Insight :

The hydroxy group’s ionization state stabilizes transition states via hydrogen bonding with His181 (in cytochrome bc1 complex models) and Tyr279 residues, enhancing reactivity .

Electrophilic Aromatic Substitution

The electron-rich benzothiazole-dione ring undergoes electrophilic substitutions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitro derivatives | |

| Sulfonation | H₂SO₄, 80°C | 2-Sulfonic acid derivatives |

Mechanistic Note :

The 4,7-dione system directs substitution to the 2-position due to electron-withdrawing effects .

Oxidation-Reduction Reactions

The quinone-dione system enables reversible redox activity:

-

Oxidation : Forms a fully conjugated quinone structure under aerobic conditions .

-

Reduction : Sodium dithionite reduces the dione to a hydroquinone intermediate, detectable via UV-Vis spectroscopy (λₘₐₓ shift from 320 nm to 290 nm) .

Biological Relevance :

In cytochrome bc1 complex inhibition, redox cycling contributes to bifurcated electron transfer disruption .

Coordination Chemistry

The compound forms stable complexes with transition metals via:

-

Oxyanion Coordination : Binds Fe³⁺ or Cu²⁺ through the ionized hydroxy group.

-

Dione Chelation : Engages in bidentate coordination with the 4,7-dione oxygen atoms.

Example Complex :

[Fe(C₁₄H₁₆NO₃S)₂]Cl exhibits a square planar geometry (confirmed by X-ray crystallography).

Enzyme Inhibition Mechanism

While not a direct chemical reaction, its binding to the Qo site of cytochrome bc1 involves:

-

Hydrogen Bonding : Stabilizes the hydroxyquinone anion via His181 and Tyr279 .

-

Proton Transfer : Glu272 rotates away, disrupting proton exit pathways critical for ubiquinol oxidation .

pH Dependence :

Inhibition efficacy decreases at alkaline pH (>7.5) due to His181 protonation .

Derivatization for Enhanced Bioactivity

Structural modifications include:

Scientific Research Applications

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets. It has been shown to interact with components of the cytochrome b-c1 complex, which is part of the mitochondrial respiratory chain. This interaction can affect the electron transport chain and ATP synthesis, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione: Unique due to its heptyl group and specific hydroxyl and carbonyl functionalities.

Benzothiazole: The parent compound, lacking the heptyl group and additional functional groups.

2-Mercaptobenzothiazole: Contains a thiol group instead of the hydroxyl and carbonyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl group and the hydroxyl and carbonyl functionalities make it a versatile compound for various applications .

Biological Activity

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is a synthetic compound belonging to the benzothiazole family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₇NO₃S

- Molecular Weight : 279.36 g/mol

- CAS Number : 611207-02-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to affect the mitochondrial respiratory chain by interacting with components of the cytochrome b-c1 complex. This interaction can disrupt ATP synthesis and influence cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth and viability.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of PPARγ signaling.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

These findings highlight its potential utility in cancer therapy .

Case Studies

-

Study on Antimicrobial Efficacy :

In a study published in Frontiers in Microbiology, researchers explored the efficacy of various benzothiazole derivatives, including this compound. They found that this compound significantly inhibited the growth of resistant strains of bacteria when used in combination with conventional antibiotics, suggesting a synergistic effect that could enhance treatment outcomes for infections caused by resistant pathogens . -

Evaluation of Anticancer Properties :

A recent investigation examined the anticancer effects of several benzothiazole derivatives on breast cancer cell lines. The study concluded that this compound demonstrated promising results in reducing cell proliferation and inducing apoptosis through PPARγ-mediated pathways .

Properties

CAS No. |

611207-02-4 |

|---|---|

Molecular Formula |

C14H17NO3S |

Molecular Weight |

279.36 g/mol |

IUPAC Name |

5-heptyl-4-hydroxy-1,3-benzothiazole-6,7-dione |

InChI |

InChI=1S/C14H17NO3S/c1-2-3-4-5-6-7-9-11(16)10-14(19-8-15-10)13(18)12(9)17/h8,16H,2-7H2,1H3 |

InChI Key |

PJALLUJRPFUWAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.